molecular formula C20H17N3O2 B2755548 N-[2-(1H-INDOL-1-YL)ETHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE CAS No. 852368-02-6

N-[2-(1H-INDOL-1-YL)ETHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE

Cat. No.: B2755548
CAS No.: 852368-02-6
M. Wt: 331.375
InChI Key: PUSTWRWAPJYVDM-UHFFFAOYSA-N
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Description

N-[2-(1H-INDOL-1-YL)ETHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE is a compound that features two indole moieties connected through an ethyl chain and an oxoacetamide group Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-INDOL-1-YL)ETHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction generally proceeds under mild conditions, often at room temperature, and yields the desired product in high purity .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-INDOL-1-YL)ETHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.

    Reduction: The oxoacetamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of oxindoles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-INDOL-1-YL)ETHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1H-INDOL-1-YL)ETHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE involves its interaction with specific molecular targets. The indole moieties can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-INDOL-1-YL)ETHYL]-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE is unique due to the presence of two indole moieties and an oxoacetamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-indol-1-ylethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19(16-13-22-17-7-3-2-6-15(16)17)20(25)21-10-12-23-11-9-14-5-1-4-8-18(14)23/h1-9,11,13,22H,10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSTWRWAPJYVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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